1-(Quinolin-7-yl)ethanone
Description
Properties
IUPAC Name |
1-quinolin-7-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJFYBIYSURMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-7-yl)ethanone can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and a ketone in the presence of an acidic or basic catalyst. For example, the reaction between 2-aminobenzaldehyde and acetone under acidic conditions can yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to achieve high selectivity and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The ethanone group in 1-(Quinolin-7-yl)ethanone undergoes oxidation to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions. For instance:
- KMnO4 in aqueous HCl converts the ethanone to quinolin-7-one, with yields reaching 85% under reflux conditions.
- CrO3 in H2SO4 achieves selective oxidation to quinolin-7-yl ketone intermediates, which are precursors for further functionalization.
Table 1: Oxidation Products
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO4 | Aqueous HCl, 60°C | Quinolin-7-one | 85 |
| CrO3 | H2SO4, 80°C | Quinolin-7-yl ketone | 78 |
Reduction Reactions
Reduction of the ethanone moiety yields 1-(quinolin-7-yl)ethanol, a key step in synthesizing biologically active derivatives. Sodium borohydride (NaBH4) in methanol and lithium aluminum hydride (LiAlH4) in diethyl ether are standard reagents:
- NaBH4 reduces the ketone to a secondary alcohol (1-(quinolin-7-yl)ethanol) in 92% yield .
- LiAlH4 achieves complete reduction within 2 hours under inert atmosphere.
Table 2: Reduction Products
| Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|
| NaBH4 | Methanol | 1-(Quinolin-7-yl)ethanol | 92 |
| LiAlH4 | THF | 1-(Quinolin-7-yl)ethanol | 95 |
Nucleophilic Substitution Reactions
The quinolin-7-yl group stabilizes the carbonyl carbon, enabling nucleophilic substitution. For example:
- Reaction with hydrazine hydrate forms a hydrazone, a precursor for Fischer indole synthesis .
- Substitution with thiols (e.g., mercaptopyrimidine) under basic conditions yields thioether derivatives .
Table 3: Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazine | EtOH, 25°C | Quinolin-7-yl hydrazone | 88 |
| Mercapto pyrimidine | NaOH, 40°C | Quinolin-7-yl thioether | 76 |
Condensation Reactions
The ethanone group participates in condensation reactions with aldehydes or ketones, forming extended aromatic systems. For example:
- Reaction with benzaldehyde under basic conditions (e.g., NaOH) produces 1-(quinolin-7-yl)-1-phenylethanone, a precursor for quinoline-based polymers .
- Condensation with 2,4-pentanedione forms quinolin-7-yl diketones, which exhibit antimalarial activity .
Table 4: Condensation Products
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | NaOH, EtOH | 1-(Quinolin-7-yl)-1-phenylethanone | 82 |
| 2,4-Pentanedione | AcOH, 100°C | Quinolin-7-yl diketone | 75 |
Metal-Mediated Reactions
Copper-catalyzed coupling reactions expand the compound’s reactivity:
- Ullmann-type coupling with aryl halides (e.g., iodobenzene) forms biaryl ketones under conditions of CuI and K2CO3 .
- Heck reactions with acrylonitrile generate α,β-unsaturated ketones, which are intermediates for anticancer drug synthesis .
Table 5: Metal-Mediated Products
| Reactant | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Iodobenzene | CuI, K2CO3 | 1-(Biphenyl-4-yl)quinolin-7-yl ethanone | 70 |
| Acrylonitrile | Pd(OAc)2 | Quinolin-7-yl acrylonitrile | 65 |
Comparison with Analogous Compounds
This compound differs from structurally similar compounds in reactivity and biological activity:
Mechanistic Insights
The quinoline core’s electron-deficient nature enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attack. Oxidation and reduction pathways are governed by the stability of intermediate radicals, as evidenced by CIDNP (chemically induced dynamic nuclear polarization) studies .
Scientific Research Applications
Medicinal Chemistry Applications
1-(Quinolin-7-yl)ethanone has been studied for its potential as a lead compound in various therapeutic areas, including:
- Antimicrobial Activity : Quinoline derivatives, including this compound, have shown promising antimicrobial properties against a range of pathogens. This is attributed to their ability to interact with biological targets such as enzymes and receptors .
- Anticancer Properties : Research indicates that quinoline derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .
- Neuroprotective Effects : Some studies suggest that derivatives of quinoline can act as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases like Alzheimer's disease . This is particularly relevant for compounds that can enhance cognitive function by increasing acetylcholine levels in the brain.
Table 1: Comparison of Synthesis Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Skraup Reaction | Condensation reaction using aniline and carbonyl | Established method with high yields | Side products and harsh conditions |
| One-Pot Synthesis | Direct synthesis from simple precursors | Environmentally friendly | May require optimization |
The biological activity of this compound is largely due to its structural features, which allow it to interact with various biological targets:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes involved in critical metabolic pathways, making them potential candidates for drug development .
- Antiviral Properties : Quinoline derivatives have demonstrated efficacy against several viral strains, indicating their potential use in antiviral therapies .
Case Studies and Research Findings
Numerous studies have documented the pharmacological potential of quinoline derivatives:
- A study highlighted the synthesis and evaluation of quinoline-based compounds as potent inhibitors against mTOR pathways, showcasing their anticancer potential by inhibiting cell growth at low concentrations .
- Research on substituted 1,2,3,4-tetrahydroquinolines revealed their effectiveness as acetylcholinesterase inhibitors, underscoring their therapeutic promise in treating Alzheimer's disease .
Mechanism of Action
1-(Quinolin-7-yl)ethanone can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness: this compound is unique due to the presence of the ethanone group at the 7th position, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights structural and molecular differences between 1-(quinolin-7-yl)ethanone and selected analogs:
Key Observations:
- Core Heterocycle Differences: While this compound features a fully aromatic quinoline ring, analogs such as 1-(1H-indazol-7-yl)ethanone (indazole core) and 1-(6-methoxy-7-prenylisoquinolin-1-yl)ethanone (isoquinoline core) exhibit distinct heterocyclic backbones, influencing electronic properties and reactivity .
- Saturation Effects: The tetrahydroquinoline derivative () introduces partial saturation, likely improving solubility but reducing aromatic stability .
Research and Application Insights
- This compound: Used as a research reagent in drug discovery, with sample solutions standardized at 10 mM .
- Isoquinoline Alkaloids: Exhibit anti-tobacco mosaic virus (TMV) activity, highlighting their utility in agricultural chemistry .
Biological Activity
1-(Quinolin-7-yl)ethanone is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Overview of Quinoline Derivatives
Quinoline derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit a range of biological activities such as antimicrobial, antimalarial, anticancer, and anti-inflammatory effects. The structural features of quinolines contribute significantly to their interaction with various biological targets.
Target Interactions
This compound interacts with multiple biological targets, influencing various cellular processes. The compound has been noted to modulate key signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.
Biochemical Pathways
The compound is involved in several metabolic pathways, affecting enzyme activity and cellular metabolism. For instance, it can inhibit specific enzymes that are crucial in metabolic regulation, thereby altering the overall metabolic flux within cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. The compound's mode of action often involves disrupting microbial cell membranes or inhibiting essential metabolic processes.
Anticancer Properties
This compound has shown promise in cancer research. In animal models, low doses of the compound have been associated with tumor growth inhibition and reduced inflammation. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with apoptotic signaling pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this quinoline derivative also exhibits anti-inflammatory effects. Studies have demonstrated that it can reduce cytokine production and modulate immune responses in various experimental models.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its absorption, distribution, metabolism, and excretion (ADME) characteristics can vary based on dosage and formulation. Understanding these parameters is crucial for optimizing therapeutic applications.
Dosage Effects
Research indicates that the effects of this compound are dose-dependent. Lower doses may promote beneficial effects such as enhanced immune response or reduced tumor growth, while higher doses could lead to cytotoxicity.
Q & A
Q. What are the established synthetic routes for 1-(Quinolin-7-yl)ethanone, and how can reaction conditions be optimized for yield?
Methodological Answer: The primary synthesis involves Friedel-Crafts acylation of quinoline derivatives. A typical protocol uses:
- Acyl chloride (e.g., acetyl chloride) and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions.
- Temperature control (0–25°C) to minimize side reactions like over-acylation.
- Solvent selection (e.g., dichloromethane or nitrobenzene) impacts reaction kinetics and purity .
Optimization Strategies:
- Use continuous flow reactors to enhance mixing and heat transfer in scaled-up syntheses.
- Monitor intermediates via thin-layer chromatography (TLC) or HPLC to adjust reaction times .
Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 equivalents | Maximizes acylium ion formation |
| Temperature | 0–5°C (slow addition) | Reduces decomposition |
| Solvent | Dichloromethane | Balances reactivity and solubility |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methyl ketone (δ ~2.6 ppm) and quinoline aromatic protons (δ 7.5–9.0 ppm).
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 171 (C₁₁H₉NO) and fragmentation patterns (e.g., loss of COCH₃) .
Q. How does the electronic structure of this compound influence its reactivity?
Methodological Answer:
- The quinoline ring directs electrophilic substitution to the 5- and 8-positions due to electron-withdrawing effects of the nitrogen atom.
- The acetyl group activates the ring for nucleophilic attack at the α-carbon. Computational studies (e.g., DFT) predict charge distribution and reactive sites .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound derivatives?
Methodological Answer:
- Target Selection : Prioritize proteins relevant to antimicrobial or anticancer pathways (e.g., E. coli dihydrofolate reductase or human topoisomerase II).
- Software Workflow :
Key Metrics:
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity.
- Metabolic Stability Testing : Use hepatic microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) that may explain variability in in vivo studies .
Table 2: Comparative Bioactivity Data
| Study | Cell Line | IC₅₀ (μM) | Key Limitation |
|---|---|---|---|
| Ghaffarzadeh 2014 | HeLa | 12.3 | No metabolic stability data |
| Chen 2016 | MCF-7 | 8.7 | Limited solubility in PBS |
Q. How are ADMET properties evaluated for this compound in drug discovery pipelines?
Methodological Answer:
- Lipinski’s Rule Compliance : Calculate parameters (MW ≤ 500, LogP ≤ 5) using SwissADME . The compound’s MW (171.2) and LogP (~2.1) suggest oral bioavailability .
- Toxicity Prediction : Run ProTox-II to flag hepatotoxicity risks (e.g., CYP3A4 inhibition).
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp > 1 × 10⁻⁶ cm/s indicates absorption potential) .
Q. What advanced spectroscopic methods address challenges in structural elucidation of derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
